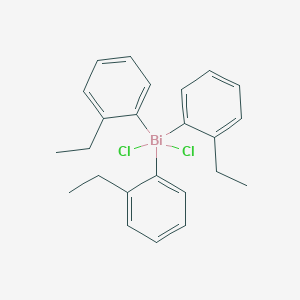
Bismuth, dichlorotris(2-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, dichlorotris(2-ethylphenyl)- is a chemical compound with the molecular formula C24H27BiCl2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth, dichlorotris(2-ethylphenyl)- typically involves the reaction of bismuth trichloride (BiCl3) with 2-ethylphenyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Bismuth, dichlorotris(2-ethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bismuth, dichlorotris(2-ethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The 2-ethylphenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of other aromatic ligands and are carried out in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth metal or lower oxidation state bismuth compounds.
Scientific Research Applications
Bismuth, dichlorotris(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and arylation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Bismuth, dichlorotris(2-ethylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can generate reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Used in medicine for its antimicrobial and anti-inflammatory properties.
Bismuth oxychloride: Used in cosmetics and as a pigment.
Bismuth nitrate: Used in the synthesis of other bismuth compounds and as a reagent in analytical chemistry.
Uniqueness
Bismuth, dichlorotris(2-ethylphenyl)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
823213-29-2 |
|---|---|
Molecular Formula |
C24H27BiCl2 |
Molecular Weight |
595.4 g/mol |
IUPAC Name |
dichloro-tris(2-ethylphenyl)bismuth |
InChI |
InChI=1S/3C8H9.Bi.2ClH/c3*1-2-8-6-4-3-5-7-8;;;/h3*3-6H,2H2,1H3;;2*1H/q;;;+2;;/p-2 |
InChI Key |
QZMBQPKGYDQYIO-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=CC=C1[Bi](C2=CC=CC=C2CC)(C3=CC=CC=C3CC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-phenyl-9-(trifluoromethyl)-](/img/structure/B14230526.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
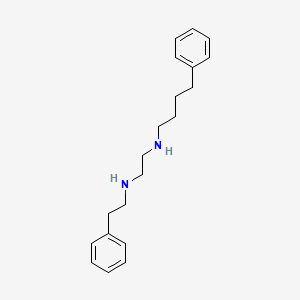
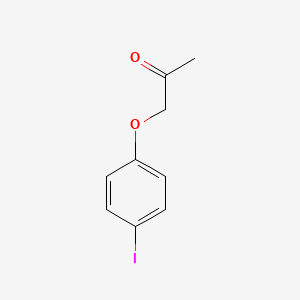
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
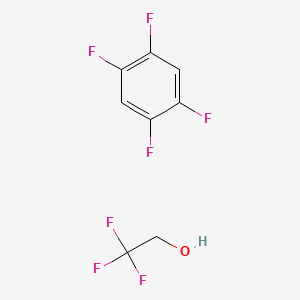
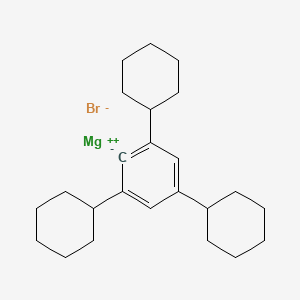
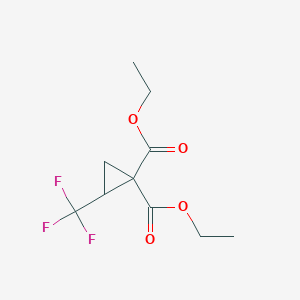
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
